5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the oxazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the benzodioxole ring, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-fluorophenyl)-1-piperazinyl]methanone
- 1-(1,3-benzodioxol-5-yl)-3-(4-(4-fluorophenyl)-1-piperazinyl)-1-propanone
- 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
Uniqueness
What sets 5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide apart is its combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O4/c22-15-4-1-13(2-5-15)10-26-11-16(9-23-26)24-21(27)17-8-19(30-25-17)14-3-6-18-20(7-14)29-12-28-18/h1-9,11H,10,12H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHWIEWSBALMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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